molecular formula C28H31ClN8O3 B12413844 Fak-IN-2

Fak-IN-2

Cat. No.: B12413844
M. Wt: 563.0 g/mol
InChI Key: SQMGCXJZSMCVHC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fak-IN-2 is a potent and orally active inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. This compound has shown significant anti-tumor activity by inhibiting the autophosphorylation of focal adhesion kinase, thereby preventing tumor cell formation, migration, and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fak-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fak-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Fak-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Fak-IN-2 exerts its effects by covalently inhibiting the autophosphorylation of focal adhesion kinase, thereby preventing the activation of downstream signaling pathways involved in cell adhesion, migration, and survival. The inhibition of focal adhesion kinase leads to the disruption of tumor cell formation and migration, ultimately inducing apoptosis. This compound targets the focal adhesion kinase signaling pathway, which is crucial for the progression and metastasis of various cancers .

Comparison with Similar Compounds

Fak-IN-2 is unique among focal adhesion kinase inhibitors due to its potent and selective inhibition of focal adhesion kinase. Similar compounds include:

This compound stands out due to its high potency, oral bioavailability, and ability to induce apoptosis in tumor cells, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C28H31ClN8O3

Molecular Weight

563.0 g/mol

IUPAC Name

2-[[5-chloro-2-[4-[4-[(2R)-2-(prop-2-enoylamino)propanoyl]piperazin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C28H31ClN8O3/c1-4-24(38)32-18(2)27(40)37-15-13-36(14-16-37)20-11-9-19(10-12-20)33-28-31-17-22(29)25(35-28)34-23-8-6-5-7-21(23)26(39)30-3/h4-12,17-18H,1,13-16H2,2-3H3,(H,30,39)(H,32,38)(H2,31,33,34,35)/t18-/m1/s1

InChI Key

SQMGCXJZSMCVHC-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C

Origin of Product

United States

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